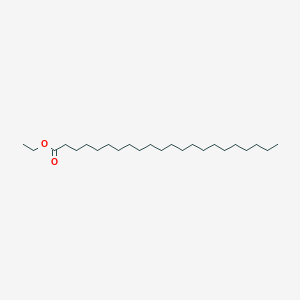![molecular formula C6H10O3 B153515 Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-97-4](/img/structure/B153515.png)
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that is commonly known as (S)-(+)-Epichlorohydrin. It is a colorless liquid that is used in the production of various industrial and commercial products. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid.
Wirkmechanismus
(S)-(+)-Epichlorohydrin is a reactive compound that can form covalent bonds with various molecules. The compound is known to react with nucleophiles such as amino acids, peptides, and proteins. The reaction takes place through the opening of the epoxide ring, which forms a covalent bond with the nucleophile. This reaction can lead to the formation of cross-linked products, which can alter the structure and function of the target molecule.
Biochemische Und Physiologische Effekte
(S)-(+)-Epichlorohydrin has been shown to have various biochemical and physiological effects. The compound is known to be a potent mutagen and carcinogen, which can lead to DNA damage and cell death. Additionally, (S)-(+)-Epichlorohydrin has been shown to have toxic effects on the liver and kidneys. The compound has also been shown to have teratogenic effects, which can lead to birth defects in developing fetuses.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-(+)-Epichlorohydrin is a useful compound for lab experiments due to its reactivity and unique properties. The compound can be used as a cross-linking agent to create various polymers and resins. Additionally, (S)-(+)-Epichlorohydrin can be used as a reagent in organic synthesis to create various compounds. However, the compound is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, researchers must take appropriate safety measures when working with (S)-(+)-Epichlorohydrin.
Zukünftige Richtungen
There are several future directions for the research of (S)-(+)-Epichlorohydrin. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. The compound's ability to form covalent bonds with nucleophiles could be used to selectively target cancer cells and induce cell death. Another possible direction is to investigate the compound's potential as a cross-linking agent for the production of biocompatible materials. The compound's ability to form cross-linked products could be used to create materials that are resistant to degradation and have improved mechanical properties.
Conclusion:
In conclusion, (S)-(+)-Epichlorohydrin is a useful compound for scientific research due to its unique properties. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. (S)-(+)-Epichlorohydrin has various scientific research applications, including its use as a reagent in organic synthesis and as a cross-linking agent in the production of polymers and resins. The compound's mechanism of action involves the formation of covalent bonds with nucleophiles, which can lead to the alteration of the target molecule's structure and function. (S)-(+)-Epichlorohydrin has various biochemical and physiological effects, including its mutagenic, carcinogenic, and teratogenic properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
(S)-(+)-Epichlorohydrin is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or extraction to obtain pure (S)-(+)-Epichlorohydrin.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Epichlorohydrin is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to create various compounds. The compound is also used as a crosslinking agent in the production of polymers, resins, and adhesives. Additionally, (S)-(+)-Epichlorohydrin is used in the production of epoxy resins, which are commonly used in the construction industry.
Eigenschaften
CAS-Nummer |
136377-97-4 |
|---|---|
Produktname |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
1-[(2S)-2-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(3-9-6)5(2)8/h4,7H,3H2,1-2H3/t4-,6+/m1/s1 |
InChI-Schlüssel |
JXMLIEDCJHUGRX-XINAWCOVSA-N |
Isomerische SMILES |
C[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CC(C1(CO1)C(=O)C)O |
Kanonische SMILES |
CC(C1(CO1)C(=O)C)O |
Synonyme |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



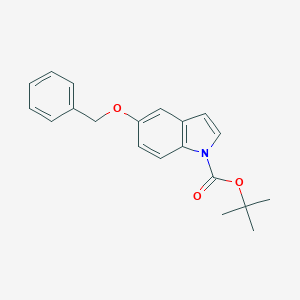
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
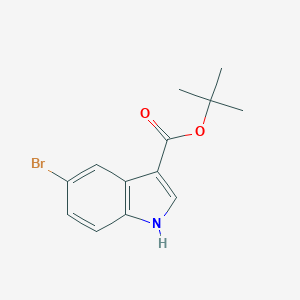
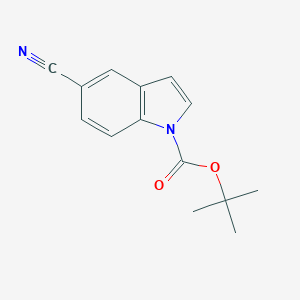
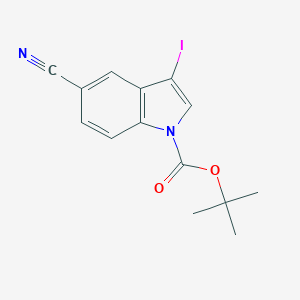
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
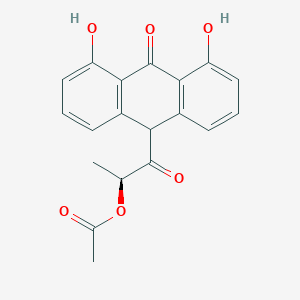
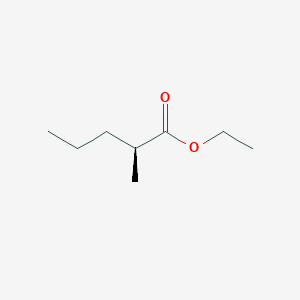
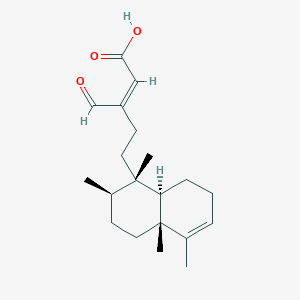
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
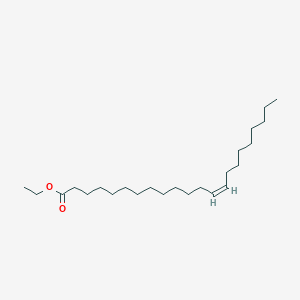
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
